O-脱甲基伐地坦

描述

This compound is a chemical compound . Its CAS Number is 910298-60-1 .

Molecular Structure Analysis

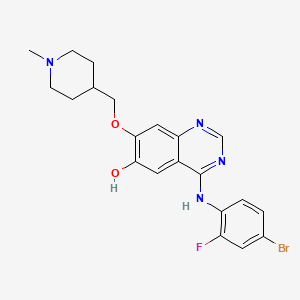

The molecular formula of this compound is C21H22BrFN4O2 . The molecular weight is 461.32700 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 461.32700 . Unfortunately, the density, boiling point, melting point, and flash point are not available .科学研究应用

血管内皮生长因子受体 2 (VEGFR2) 抑制剂

O-脱甲基伐地坦是一种口服血管内皮生长因子受体 2 抑制剂 . VEGFR2 作为酪氨酸激酶受体已成为重要的药物靶点 .

髓样甲状腺癌的治疗

伐地坦已获得 FDA 批准用于治疗患有无法切除、局部晚期或转移性疾病的症状性或进展性髓样甲状腺癌患者 . 它被认为是第一个被批准用于治疗此病的药物 .

代谢物的鉴定和表征

目前的研究报告了伐地坦的体外、体内和反应性中间体的表征和鉴定 . 伐地坦的体外代谢物是通过与大鼠肝微粒体 (RLMs) 孵育进行的 .

反应性代谢物的研究

伐地坦的 N-甲基哌啶环被认为是一种环状叔胺,它会发生代谢形成亚胺鎓中间体,这些中间体对亲核大分子具有很高的反应性 .

伐地坦毒性的调查

猝死和 QT 间期延长是伐地坦的严重副作用 . 所有代谢反应都发生在伐地坦的 N-甲基哌啶中,这会导致伐地坦的毒性和不稳定性 .

药物递送纳米载体的开发

作用机制

Target of Action

O-Demethyl Vandetanib primarily targets three key proteins: the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection (RET) tyrosine kinases . These proteins play crucial roles in cell growth, proliferation, and angiogenesis, making them important targets in cancer treatment .

Mode of Action

As a kinase inhibitor, O-Demethyl Vandetanib binds to the ATP-binding sites of its target proteins, inhibiting their activity . By blocking VEGFR and EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis . Inhibition of RET, on the other hand, disrupts the development of several human diseases, including certain types of thyroid carcinomas .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET disrupts several biochemical pathways. For instance, blocking VEGFR and EGFR prevents the activation of the PI3K/Akt and the Ras/Raf/MEK/ERK pathways, which are involved in cell survival, proliferation, and angiogenesis . The inhibition of RET, meanwhile, affects pathways involved in cell differentiation and proliferation .

Pharmacokinetics

O-Demethyl Vandetanib exhibits favorable pharmacokinetic properties. It is well-tolerated at daily doses up to 300 mg and has a pharmacokinetic profile that supports once-daily oral administration . The compound is absorbed and eliminated slowly after single oral doses . Vandetanib’s absorption, distribution, metabolism, and excretion (ADME) properties contribute to its bioavailability .

Result of Action

The inhibition of VEGFR, EGFR, and RET by O-Demethyl Vandetanib leads to a decrease in tumor growth and angiogenesis . This results in the prolongation of progression-free survival time in patients with certain types of cancer, such as non-small cell lung cancer and medullary thyroid cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-Demethyl Vandetanib. Moreover, Vandetanib is predicted to present an insignificant risk to the environment, as indicated by the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for surface water .

未来方向

生化分析

Biochemical Properties

O-Demethyl Vandetanib interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . These include the vascular endothelial growth factor receptor-2 (VEGFR-2), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection tyrosine kinase activity .

Cellular Effects

O-Demethyl Vandetanib has significant effects on various types of cells and cellular processes. It inhibits tumor angiogenesis and tumor cell proliferation, making it potentially useful in a broad range of tumor types . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

O-Demethyl Vandetanib exerts its effects at the molecular level through several mechanisms. It inhibits the activity of VEGFR-2, EGFR, and RET tyrosine kinase, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . It also undergoes metabolic reactions such as N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation .

Temporal Effects in Laboratory Settings

The effects of O-Demethyl Vandetanib change over time in laboratory settings. It has been observed that vandetanib treatment can downregulate cyclin activity, leading to a G0/G1 arrest . This suggests that the compound’s effects on cellular function may vary over time, potentially due to changes in its stability or degradation .

Dosage Effects in Animal Models

The effects of O-Demethyl Vandetanib vary with different dosages in animal models. In a study involving a mouse model of human squamous cell carcinoma, it was found that docetaxel, when dosed so plasma levels are maintained at low nanomolar concentrations over a prolonged time, can inhibit endothelial cell proliferation .

Metabolic Pathways

O-Demethyl Vandetanib is involved in several metabolic pathways. Phase I metabolic reactions for O-Demethyl Vandetanib were N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation . All these metabolic reactions occurred in the N-methyl piperidine of O-Demethyl Vandetanib .

属性

IUPAC Name |

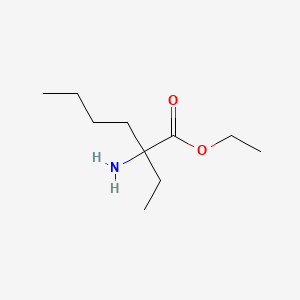

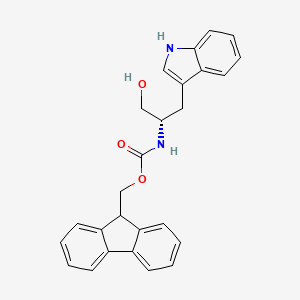

4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744088 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910298-60-1 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

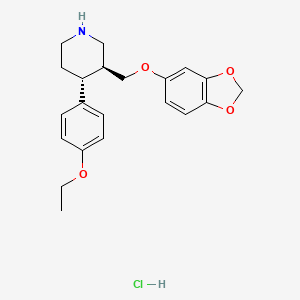

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)